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Dichloroisoeverninic Acid-D6

Cat. No.: B13843836
M. Wt: 257.10 g/mol
InChI Key: OWBYFBKXWVZEQW-WFGJKAKNSA-N
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Description

Contextualization of Dichloroisoeverninic Acid within Natural Product Chemistry

Dichloroisoeverninic acid is a chlorinated and methylated derivative of orsellinic acid and constitutes the aromatic A1-ring that is a conserved feature across orthosomycin antibiotics. nih.govacs.org These natural products, which include everninomicins and avilamycins, are highly modified oligosaccharides with potent and broad-spectrum antimicrobial activities. nih.govacs.org They function by inhibiting protein translation in bacteria by binding to a unique site on the 50S ribosomal subunit. nih.govacs.org The dichloroisoeverninic acid moiety plays a crucial role in this interaction and is a key determinant of the pharmacological properties of these antibiotics. nih.gov The study of such natural products is a significant area of research, as they are a rich source of novel chemical scaffolds and potential therapeutic agents. researchgate.net

Rationale for Stable Isotope Labeling in Advanced Chemical and Biochemical Research

Stable isotope labeling, the replacement of one or more atoms in a molecule with their non-radioactive isotopes, is a powerful technique in chemical and biochemical research. wikipedia.orgdiagnosticsworldnews.com Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is frequently used for this purpose. clearsynth.com The key advantage of using deuterated compounds like Dichloroisoeverninic Acid-D6 lies in the fact that they are chemically almost identical to their non-labeled counterparts but have a greater mass. diagnosticsworldnews.comclearsynth.com This mass difference can be readily detected by analytical instruments such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com

The primary applications of stable isotope labeling in research include:

Mechanistic and Kinetic Studies: The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond. This effect can be exploited to study reaction mechanisms and kinetics. symeres.comwikipedia.org

Metabolic Pathway Elucidation: Labeled compounds act as tracers, allowing researchers to follow their path through complex metabolic pathways within a biological system. wikipedia.orgclearsynth.comsimsonpharma.com This is crucial for understanding how drugs and other molecules are absorbed, distributed, metabolized, and excreted. clearsynth.comacs.org

Quantitative Analysis: Stable isotope-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry. symeres.comthalesnano.com By adding a known amount of the labeled compound to a sample, the precise concentration of the unlabeled analyte can be determined with high accuracy and precision. diagnosticsworldnews.comsymeres.com This is particularly valuable in fields like proteomics, metabolomics, and environmental analysis. symeres.comadesisinc.com

Structural Biology: Deuterium labeling can be used in NMR spectroscopy to simplify complex spectra and provide clearer insights into the three-dimensional structure of proteins and other biomolecules, as well as their interactions with ligands. clearsynth.com

This compound has been utilized as an internal standard in the quantification of avilamycin (B193671) residues in animal tissues, demonstrating its practical application in food safety and regulatory monitoring. researchgate.netresearchgate.net

Historical Context of Research on Dichloroisoeverninic Acid Biosynthesis and Derivatives

Research into the orthosomycin antibiotics dates back several decades, with a focus on understanding their structure, activity, and biosynthesis. google.com The biosynthesis of dichloroisoeverninic acid has been a subject of significant investigation. Genetic and biochemical studies have identified the key enzymes involved in its formation from orsellinic acid. nih.govacs.org These include an orsellinate synthase, a flavin-dependent halogenase that adds two chlorine atoms, and an O-methyltransferase. nih.govacs.org

A key breakthrough was the functional characterization of the gene cluster responsible for everninomicin production in Micromonospora carbonacea. nih.govacs.org This research delineated the native biosynthetic pathway and identified previously unknown intermediates. nih.gov Furthermore, researchers have successfully used chemoenzymatic approaches to generate novel derivatives of everninomicin by providing the biosynthetic machinery with unnatural starting materials. nih.govacs.org This has allowed for the exploration of the structure-activity relationship of the dichloroisoeverninic acid moiety and its impact on antibacterial activity. nih.gov Similar work on the avilamycin biosynthetic cluster in Streptomyces viridochromogenes has also contributed to the understanding of dichloroisoeverninic acid formation and has led to the generation of novel avilamycin derivatives with altered properties. researchgate.netnih.gov

Unaddressed Research Questions and Future Trajectories for this compound Investigations

Despite the progress made, several research questions regarding dichloroisoeverninic acid and its deuterated analog remain. A key area of interest is the precise relationship between the interactions of the dichloroisoeverninic acid ring with the bacterial ribosome and the resulting antimicrobial activity. nih.govacs.org While it is known to be critical, recent studies have shown a surprising decoupling between ribosomal binding and antibiotic potency, suggesting a more complex role for this moiety. acs.org

Future research involving this compound is likely to focus on several key areas:

Advanced Pharmacokinetic Studies: The use of this compound in conjunction with sensitive analytical techniques can provide a more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of orthosomycin antibiotics. acs.org This is crucial for optimizing their therapeutic potential.

Mechanistic Elucidation: The kinetic isotope effect of the deuterium labels in this compound can be used to probe the mechanisms of the enzymes involved in its biosynthesis and metabolism. symeres.comwikipedia.org

Development of Novel Analogs: As a stable, labeled internal standard, this compound will be essential for the accurate quantification and characterization of new orthosomycin analogs generated through synthetic and biosynthetic efforts. nih.gov

Environmental Fate and Toxicology: Stable isotope tracing can be used to study the environmental persistence and metabolic fate of orthosomycin residues, which is important for assessing their ecological impact. symeres.com

The continued application of this compound and other stable isotope-labeled compounds will undoubtedly play a pivotal role in advancing our understanding of this important class of natural products and in the development of new and improved antimicrobial agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O4 B13843836 Dichloroisoeverninic Acid-D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O4

Molecular Weight

257.10 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-2-(trideuteriomethoxy)-6-(trideuteriomethyl)benzoic acid

InChI

InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14)/i1D3,2D3

InChI Key

OWBYFBKXWVZEQW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C(=C1Cl)O)Cl)OC([2H])([2H])[2H])C(=O)O

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Dichloroisoeverninic Acid D6

Strategies for Stereospecific and Regiospecific Deuterium (B1214612) Incorporation

The introduction of deuterium at specific positions within a molecule is a primary challenge in the synthesis of labeled compounds. For Dichloroisoeverninic Acid-D6, this involves replacing six specific hydrogen atoms with deuterium, necessitating high regioselectivity.

Chemical synthesis provides robust methods for introducing deuterium into aromatic systems. A common strategy for deuterating aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid. youtube.com For a precursor to Dichloroisoeverninic Acid, such as methyl orsellinate, treatment with a deuterated acid like D₂SO₄ in D₂O can facilitate hydrogen-deuterium (H-D) exchange at activated positions on the aromatic ring. youtube.comresearchgate.net The hydroxyl and methyl groups on the ring direct the electrophilic substitution to specific ortho and para positions, allowing for controlled deuterium incorporation.

Another powerful technique is transition metal-catalyzed H-D exchange. Catalysts based on palladium, ruthenium, or iridium can facilitate the exchange of aromatic protons with deuterium from D₂O under relatively mild conditions. nih.govnih.gov For instance, a palladium on carbon (Pd/C) catalyst in the presence of D₂O can be used to achieve high levels of deuterium incorporation at specific sites, often with high selectivity. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and preventing unwanted side reactions. tcichemicals.com

These methods require careful optimization to achieve the desired level of deuteration without compromising the integrity of the molecular structure.

Chemo-enzymatic synthesis leverages the high specificity of enzymes to achieve precise chemical transformations that can be difficult to control through purely chemical means. The biosynthetic pathway of dichloroisoeverninic acid (DCIE) has been elucidated, involving enzymes such as orsellinate synthase (an iterative polyketide synthase) and halogenases. nih.govnih.gov

Deuterium labeling can be integrated into this pathway in several ways. One approach is to conduct the enzymatic reactions in a medium containing heavy water (D₂O). Enzyme-catalyzed H-D exchange between water and the substrate or intermediates can lead to deuterium incorporation. nih.gov Specifically, flavin-dependent enzymes, which are involved in redox processes, can catalyze the exchange between water and NADPH, which in turn can serve as a deuterium donor in subsequent biosynthetic steps. nih.gov

Alternatively, deuterated precursors can be fed into the enzymatic system. For example, using deuterated acetyl-CoA and malonyl-CoA in the initial polyketide synthase-catalyzed step would result in a deuterated orsellinic acid backbone. nih.gov This labeled intermediate would then be carried through the subsequent enzymatic halogenation and methylation steps to yield the final deuterated product. acs.org This method offers a high degree of control over the location and extent of deuterium incorporation.

Quantitative Assessment of Isotopic Purity and Enrichment

After synthesis, it is imperative to verify the isotopic enrichment and purity of the labeled compound. This involves confirming that the correct number of deuterium atoms has been incorporated at the intended positions and that the sample is free from significant chemical impurities. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining isotopic enrichment. nih.gov HRMS can distinguish between molecules with very small mass differences, allowing for the clear separation of the unlabeled compound (D₀) from its deuterated isotopologues (D₁ through D₆). mdpi.comresearchgate.net By analyzing the isotopic distribution in the mass spectrum, the percentage of the D₆ species can be accurately calculated, providing a quantitative measure of isotopic enrichment. nih.govresearchgate.net Electrospray ionization (ESI) is a common technique used with HRMS for this purpose, as it is a soft ionization method that minimizes fragmentation. nih.gov

CompoundMolecular FormulaExact Mass (Monoisotopic)
Dichloroisoeverninic AcidC₁₀H₁₀Cl₂O₄264.0007
This compoundC₁₀H₄D₆Cl₂O₄270.0383

This interactive table displays the theoretical exact mass for the unlabeled and fully D6-labeled Dichloroisoeverninic Acid. The mass difference is a key parameter measured by HRMS.

Deuterium Nuclear Magnetic Resonance (²H NMR) provides direct evidence of the location of deuterium atoms within the molecule. While proton (¹H) NMR can be used to observe the disappearance of signals at deuterated positions, ²H NMR directly detects the deuterium nuclei. sigmaaldrich.comrug.nl The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for straightforward assignment of the deuterium signals and confirmation of regioselectivity. sigmaaldrich.com For compounds with high levels of deuteration (>98%), ²H NMR is often more informative than ¹H NMR due to the low intensity of residual proton signals. sigmaaldrich.com Furthermore, quantitative analysis of NMR signals can provide an independent measure of site-specific deuterium incorporation. researchgate.netnih.gov

A phenomenon known as the chromatographic isotope effect can sometimes be observed, where the deuterated compound has a slightly different retention time on the chromatography column compared to its non-deuterated counterpart. acs.org This effect is generally more pronounced with deuterium labeling than with ¹³C or ¹⁵N labeling and must be considered during method development and purity analysis to ensure accurate quantification. acs.org

Optimization of Synthetic Pathways for Research Scale Production

Transitioning a synthetic route from initial discovery to reliable research-scale production requires systematic optimization. The goal is to improve yield, purity, and reproducibility while ensuring the process is practical for the required scale.

For the chemical synthesis of this compound, optimization may involve screening different metal catalysts and ligands to find the most efficient system for H-D exchange, as well as adjusting reaction parameters such as temperature, pressure, and reaction time. nih.gov The choice of solvent and the concentration of the deuterium source (e.g., D₂O) are also critical variables that can significantly impact the efficiency of deuterium incorporation.

In chemo-enzymatic routes, optimization focuses on the biological aspects of the synthesis. This can include modifying the fermentation conditions to maximize the expression and activity of the required enzymes or engineering the enzymes themselves for improved stability or substrate specificity. google.com The purification of the final labeled compound is also a key step, often involving techniques like preparative HPLC to achieve the high degree of chemical and isotopic purity required for its use as an analytical standard. The development of efficient, multi-step purification protocols is essential for isolating the desired D6-labeled product from a complex reaction mixture. fairlystable.org

Protocols for Isolation and Purification of Deuterated Analogs

The isolation and purification of deuterated analogs such as this compound are critical steps to ensure the final product is free from impurities, including unlabeled or partially labeled species, which could interfere with subsequent applications. The methodologies employed are analogous to those used for their non-deuterated counterparts, with a strong emphasis on achieving high chemical and isotopic purity. Standard chromatographic techniques are the cornerstone of the purification process.

Protocols for the isolation and purification of deuterated analogs like this compound typically involve a multi-step approach, beginning with extraction from the reaction mixture, followed by one or more chromatographic separations. The choice of specific techniques depends on the scale of the synthesis and the physicochemical properties of the compound.

Liquid-Liquid Extraction:

Following synthesis, a primary purification step often involves liquid-liquid extraction to separate the deuterated compound from the reaction solvent and water-soluble byproducts. The crude reaction mixture is typically dissolved in an organic solvent, such as ethyl acetate (B1210297), and washed with aqueous solutions to remove inorganic salts and other polar impurities.

Chromatographic Techniques:

Chromatography is the most powerful and widely used method for the purification of isotopically labeled compounds. The selection of the appropriate chromatographic method is crucial for obtaining a high degree of purity.

Thin-Layer Chromatography (TLC): TLC is an essential tool for the initial assessment of the reaction mixture and for developing the optimal solvent system for column chromatography. It allows for the rapid separation and visualization of the components in a mixture, including the desired deuterated product and any impurities. By testing various solvent systems, an appropriate mobile phase can be identified to achieve the best separation.

Column Chromatography: Gravity column chromatography or flash chromatography is frequently employed for the preparative purification of this compound. A stationary phase, such as silica (B1680970) gel or alumina, is used to separate the components of the mixture based on their differential adsorption. The choice of eluent, a single solvent or a mixture of solvents, is guided by the preliminary TLC analysis. Fractions are collected and analyzed by TLC to identify those containing the pure deuterated compound.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparatory HPLC is the method of choice. This technique offers superior resolution and efficiency compared to standard column chromatography. Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, which is particularly effective for separating moderately polar organic compounds like this compound.

The following table outlines typical parameters for the purification of Dichloroisoeverninic Acid analogs using different chromatographic techniques.

Technique Stationary Phase Typical Mobile Phase (Eluent) Detection Method Application
Thin-Layer Chromatography (TLC)Silica gel 60 F254Hexane:Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm)Reaction monitoring and solvent system development
Flash Column ChromatographySilica gel (230-400 mesh)Gradient of Hexane and Ethyl AcetateTLC, UV-Vis SpectroscopyBulk purification after initial extraction
Preparative HPLCC18 silica gel (5 or 10 µm)Acetonitrile:Water with 0.1% Formic AcidUV detector (e.g., at 254 nm and 280 nm)Final high-purity polishing step

Recrystallization:

Recrystallization is a final purification step that can be employed if the deuterated compound is a solid. This technique separates the compound based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

Purity Assessment:

The purity of the isolated this compound is assessed using analytical techniques such as analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods confirm the chemical identity, isotopic enrichment, and the absence of significant impurities.

Advanced Analytical Methodologies Utilizing Dichloroisoeverninic Acid D6 in Research

Development of Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high-accuracy measurements. The use of a stable isotope-labeled internal standard, such as Dichloroisoeverninic Acid-D6, is fundamental to the success of this technique. In a notable application, this compound is employed for the accurate determination of dichloroisoeverninic acid (DIA), the marker residue for the antibiotic avilamycin (B193671), in food products like poultry and porcine muscles. nih.gov This approach allows for precise quantification without extensive pre-extraction or preconcentration steps prior to the analytical measurement. nih.gov

Principles of Stable Isotope Internal Standard Application in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

The core principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound in LC-MS/MS is to correct for variations that can occur during sample preparation and analysis. wuxiapptec.com A SIL-IS is a version of the target analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., replacing hydrogen with deuterium). acanthusresearch.com

Key principles of its application include:

Physicochemical Similarity : A SIL-IS has nearly identical chemical and physical properties to its non-labeled counterpart, the analyte. wuxiapptec.com This ensures that both compounds behave similarly during sample extraction, cleanup, and chromatographic separation. acanthusresearch.com

Co-elution : Ideally, the SIL-IS and the analyte elute from the liquid chromatography (LC) column at the same time. This simultaneous elution means both compounds are introduced into the mass spectrometer's ion source under identical conditions.

Correction for Matrix Effects : The most significant advantage of a SIL-IS is its ability to compensate for "matrix effects". amazonaws.com These effects occur when co-eluting substances from the sample matrix (e.g., fats, salts, or other polar molecules) suppress or enhance the ionization of the analyte in the mass spectrometer's source. wuxiapptec.comamazonaws.com Because the SIL-IS is affected by these matrix components in the same way as the analyte, the ratio of their signals remains constant, leading to accurate quantification. wuxiapptec.comcrimsonpublishers.com

Methodological Validation Parameters in Academic Research Settings (e.g., selectivity, linearity, accuracy, precision, matrix effect mitigation)

For an analytical method using this compound to be considered reliable, it must undergo rigorous validation. This process establishes and documents that the method is fit for its intended purpose. rsc.org Key validation parameters are assessed to ensure the data generated is accurate and reproducible. resolian.comstanford.edu

Selectivity and Specificity : This parameter ensures that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. resolian.com In the analysis of dichloroisoeverninic acid (DIA), high selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. nih.gov

Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. resolian.com Calibration curves are generated by plotting the response ratio (analyte/internal standard) against known concentrations of the analyte.

Accuracy : Accuracy reflects how close the measured value is to the true value. resolian.com It is often assessed through recovery studies, where samples are spiked with a known amount of the analyte. For the determination of DIA using its D6-labeled standard, excellent recoveries ranging from 94% to 108% have been reported in various tissues. nih.govnih.gov

Precision : Precision measures the degree of agreement among multiple measurements of the same sample. resolian.com It is typically expressed as the relative standard deviation (RSD). Studies using this compound have shown RSDs of less than 6% to 11%, indicating high precision. nih.govnih.gov

Matrix Effect Mitigation : As discussed, the use of a SIL-IS is the primary strategy for mitigating matrix effects. Validation studies confirm the effectiveness of this approach, with research showing that matrix effects were negligible for all sample types when this compound was used. nih.gov

Limits of Quantification (LOQ) and Detection (LOD) : The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision, while the LOD is the lowest amount that can be detected. nih.gov For DIA analysis in poultry and porcine muscles, LOQ values have been estimated at 8.3 and 2.4 µg/kg, respectively. nih.gov

The table below summarizes validation data from a study determining DIA in animal muscles using this compound as an internal standard. nih.gov

ParameterPoultry MusclePorcine Muscle
Fortification Level 25, 50, 100 µg/kg25, 50, 100 µg/kg
Average Recovery 94% - 106%94% - 106%
Precision (RSD) ≤ 11%≤ 11%
Limit of Detection (LOD) 2.7 µg/kg0.7 µg/kg
Limit of Quantitation (LOQ) 8.3 µg/kg2.4 µg/kg

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracer Studies

Deuterium (B1214612) labeling, as seen in this compound, is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. While proton (¹H) NMR is a standard technique, the substitution of hydrogen with deuterium (²H) provides unique advantages for both qualitative and quantitative studies. huji.ac.il

Deuterium Labeling for Signal Assignment and Structural Elucidation of Related Molecules

The strategic replacement of hydrogen with deuterium in a molecule can significantly simplify complex NMR spectra and aid in structural analysis. studymind.co.uk Deuterium has a nuclear spin of 1, unlike the spin of 1/2 for a proton. wikipedia.org This difference means that deuterium resonates at a much different frequency and is typically not observed in a standard ¹H NMR experiment. huji.ac.il

The benefits of this isotopic substitution include:

Spectral Simplification : The replacement of a proton with a deuteron (B1233211) effectively removes that signal from the ¹H NMR spectrum. wikipedia.org This is invaluable for complex molecules with many overlapping proton signals, as it helps to declutter the spectrum.

Signal Assignment : By comparing the ¹H NMR spectrum of a non-labeled compound with its selectively deuterated analogue, specific proton signals can be unambiguously assigned. The disappearance of a signal in the deuterated spectrum confirms the position of that proton in the molecule's structure.

Elucidation of Reaction Mechanisms : Deuterium labeling is a classic technique for tracing the pathways of atoms through chemical reactions. By analyzing the location of the deuterium label in the product molecules via NMR, researchers can gain insight into reaction mechanisms.

Conformational Analysis : In solid-state NMR, deuterium spectra can provide detailed information about the orientation and dynamics of specific C-D bonds within a molecule, which is useful for studying the structure of polymers and biological membranes. wikipedia.org

Quantitative NMR Applications in Specialized Metabolomics Research

Quantitative NMR (qNMR) is an analytical technique that uses NMR signal intensity to determine the concentration of substances in a sample. mdpi.comnih.gov A key feature of NMR is that the signal intensity is directly proportional to the number of atomic nuclei contributing to that signal. mdpi.com This makes NMR an inherently quantitative method that is highly reproducible. nih.gov

In the specialized field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, qNMR offers several advantages:

Absolute Quantification : qNMR allows for the determination of the absolute concentration of multiple metabolites simultaneously, often by referencing a single internal standard of known concentration. nih.gov

Non-Destructive Analysis : NMR is a non-destructive technique, meaning the sample remains intact after analysis and can be reused for other analytical methods, such as mass spectrometry. mdpi.comnih.gov

Minimal Sample Preparation : Many biological samples, such as urine or plasma, can be analyzed with minimal preparation, which reduces the potential for analytical bias. mdpi.com

Structural Confirmation : Unlike mass spectrometry, which primarily provides mass-to-charge ratio information, NMR provides detailed structural information, allowing for the unambiguous identification of known and unknown metabolites. nih.gov

While this compound itself is primarily used as an internal standard in mass spectrometry, the principles of deuterium labeling and quantification it represents are central to advanced NMR-based research in metabolomics.

Integration with Hyphenated Analytical Techniques (e.g., Gas Chromatography-Mass Spectrometry, Ion Mobility Spectrometry)

Hyphenated techniques involve the coupling of a separation method with a detection method, such as combining chromatography with spectrometry, to analyze complex mixtures. nih.gov While this compound is most prominently used in LC-MS/MS, the principles of using stable isotope standards are applicable across a range of advanced hyphenated platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. ajpaonline.com The sample is first separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer for detection and identification. rsisinternational.org For analytes that are amenable to GC analysis, a deuterated internal standard like this compound (if derivatized to be volatile) would serve the same purpose as in LC-MS: to correct for variability in injection volume and ionization, thereby improving quantitative accuracy.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Ion mobility spectrometry adds another dimension of separation to mass analysis. After ionization, ions are passed through a drift tube filled with a buffer gas. They are separated based on their size, shape, and charge (their collisional cross-section) before they enter the mass spectrometer. scilit.com Hyphenating LC with IMS-MS (LC-IMS-MS) provides an additional layer of separation that can resolve isobaric compounds (molecules with the same mass but different structures) that may co-elute chromatographically. In such a setup, a stable isotope standard would co-elute and have a nearly identical drift time to its analyte, further enhancing specificity and resolving power in highly complex samples. scilit.com

The integration of stable isotope standards with these powerful, multi-dimensional separation techniques is crucial for achieving the high degree of confidence required in trace-level quantitative analysis in complex matrices.

TechniqueSeparation Principle(s)Role of Deuterated Standard
LC-MS/MS Liquid phase partitioning/adsorption; Mass-to-charge ratio (precursor & fragment ions)Corrects for extraction recovery, matrix effects, and ionization variability.
GC-MS Gas phase volatility/partitioning; Mass-to-charge ratioCorrects for injection variability and ionization efficiency for volatile analytes.
LC-IMS-MS Liquid phase partitioning; Ion size, shape, and charge; Mass-to-charge ratioProvides an additional layer of confirmation and separation from interferences with similar mass and retention time but different shape.

Mechanistic and Biosynthetic Pathway Elucidation Via Dichloroisoeverninic Acid D6

Elucidation of the Biosynthetic Pathway of Dichloroisoeverninic Acid

The biosynthesis of dichloroisoeverninic acid is a multi-step process involving a dedicated set of enzymes encoded within a specific gene cluster. mdpi.comgoogle.comcore.ac.uk This pathway begins with the formation of a polyketide backbone, which is subsequently modified through chlorination and methylation to yield the final dichloroisoeverninic acid structure. mdpi.comnih.gov

The biosynthesis of the dichloroisoeverninic acid moiety is initiated by a Type I polyketide synthase (PKS). mdpi.comnih.gov In the avilamycin (B193671) biosynthetic pathway, the iterative Type I PKS AviM is responsible for synthesizing orsellinic acid from a propionyl-CoA starter unit. mdpi.com Similarly, in the everninomicin producer Micromonospora carbonacea, the orsellinate synthase EvdD3, a PKS, is a key enzyme in the pathway. nih.govacs.org

Following the synthesis of the orsellinic acid core, a series of tailoring enzymes modify the structure. A crucial acyltransferase, EvdD1, has been identified that transfers the orsellinate from the acyl carrier protein domain of EvdD3 to a heptasaccharide intermediate in everninomicin biosynthesis. nih.govacs.org

The chlorination of the aromatic ring is carried out by flavin-dependent halogenases. nih.govacs.orgresearchgate.net In the avilamycin pathway, the halogenase AviH is responsible for the two chlorination steps. mdpi.comnih.gov Similarly, the flavin-dependent halogenase EvdD2 is involved in the biosynthesis of dichloroisoeverninic acid in M. carbonacea. nih.govacs.org These enzymes utilize flavin and a halide source to generate a reactive halogenating species. mdpi.com

Finally, O-methyltransferases, such as AviG4 in the avilamycin pathway, catalyze the methylation of hydroxyl groups on the aromatic ring to complete the synthesis of dichloroisoeverninic acid. mdpi.comgoogle.comnih.gov

Table 1: Key Enzymes in Dichloroisoeverninic Acid Biosynthesis

EnzymeClassFunctionOrganism/Pathway
AviMType I Polyketide SynthaseOrsellinic acid synthesisStreptomyces viridochromogenes (Avilamycin)
EvdD3Orsellinate Synthase (PKS)Orsellinic acid synthesisMicromonospora carbonacea (Everninomicin)
EvdD1AcyltransferaseTransfers orsellinate to heptasaccharideMicromonospora carbonacea (Everninomicin)
AviHFlavin-dependent HalogenaseDichlorination of orsellinic acid moietyStreptomyces viridochromogenes (Avilamycin)
EvdD2Flavin-dependent HalogenaseChlorination of orsellinic acid moietyMicromonospora carbonacea (Everninomicin)
AviG4O-MethyltransferaseMethylation of hydroxyl groupStreptomyces viridochromogenes (Avilamycin)

Isotopic tracer experiments are instrumental in delineating biosynthetic pathways. mdpi.comcsic.es The use of labeled precursors, such as isotopically enriched acetate (B1210297) or malonate, allows researchers to track the incorporation of these building blocks into the final natural product. While specific precursor feeding studies focused solely on Dichloroisoeverninic Acid-D6 are not extensively detailed in the provided results, the general methodology is well-established in the study of polyketide biosynthesis. mdpi.com Such experiments, often analyzed by mass spectrometry or NMR, would confirm the polyketide origin of the dichloroisoeverninic acid backbone. mdpi.com The administration of deuterated precursors in microbial cultures producing orthosomycins would lead to the formation of this compound, enabling the study of its downstream processing and the kinetic effects of deuteration.

The identification and sequencing of the biosynthetic gene clusters for avilamycin and everninomicin have been pivotal in understanding dichloroisoeverninic acid formation. google.comcore.ac.uknih.gov These clusters contain the genes encoding the PKS, halogenases, methyltransferases, and other necessary enzymes. google.comnih.gov

Genetic manipulation techniques, such as gene inactivation or deletion, have been employed to confirm the function of specific genes. For instance, inactivation of the halogenase gene aviH in Streptomyces viridochromogenes resulted in the production of an avilamycin analog lacking the two chlorine atoms on the aromatic ring. google.comnih.gov Similarly, inactivation of the methyltransferase gene aviG4 led to the accumulation of a demethylated analog. google.comnih.gov These experiments provide direct evidence for the role of these enzymes in the biosynthetic pathway. google.comnih.gov The functional analysis of the evd gene cluster in M. carbonacea has similarly delineated the pathway for dichloroisoeverninic acid biosynthesis in everninomicin production. nih.govacs.org

Investigation of Enzyme Reaction Mechanisms using Kinetic Isotope Effects (KIEs)

The use of deuterated substrates like this compound is a powerful tool for investigating enzyme reaction mechanisms through the study of kinetic isotope effects (KIEs). unam.mxfaccts.de A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org

Primary deuterium (B1214612) KIEs are observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. libretexts.orgnih.gov In the context of dichloroisoeverninic acid biosynthesis, a primary KIE could potentially be observed in the halogenation step if the removal of a proton (or deuteron (B1233211) in the case of a deuterated precursor) from the aromatic ring is rate-limiting. The magnitude of the primary KIE (kH/kD) can provide insights into the transition state of the reaction. libretexts.org

Secondary deuterium KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the isotopically labeled carbon atom during the reaction. gmu.edu For example, a change in the hybridization of a carbon atom from sp2 to sp3 upon substrate binding to an enzyme can result in an inverse secondary KIE (kH/kD < 1). mdpi.com While specific KIE studies utilizing this compound are not detailed in the search results, the principles of these experiments are well-established for elucidating enzymatic mechanisms. unam.mxlibretexts.org

Isotopic fractionation can occur during enzyme-catalyzed reactions, leading to a non-uniform distribution of isotopes between the substrate and product pools. This can be observed as a binding isotope effect, where the enzyme may preferentially bind one isotopologue over another. While less commonly measured than KIEs, binding isotope effects can provide valuable information about the initial substrate-enzyme interactions. The precise measurement of isotopic ratios in the substrate and product over the course of a reaction involving this compound could reveal such subtle mechanistic details.

Degradation Pathways and Biotransformation Studies in Experimental Systems (e.g., microbial, environmental fate)

This compound, a deuterated stable isotope of dichloroisoeverninic acid, serves as a critical tool in mechanistic and biosynthetic pathway elucidation. While direct studies on the degradation of this compound are not the primary focus of research, its structural characteristics as a substituted, chlorinated aromatic acid allow for an informed discussion of its potential biotransformation and degradation in various experimental systems. The degradation of this compound can be inferred from extensive studies on analogous chlorinated benzoic acids and orsellinic acid derivatives in microbial cultures and environmental samples.

The microbial degradation of chlorinated aromatic compounds is a key process in the environmental fate of many xenobiotics. epa.gov Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic strategies to mineralize these often-recalcitrant molecules. epa.govresearchgate.net The degradation of a compound like dichloroisoeverninic acid would likely proceed through a series of coordinated enzymatic reactions, including dehalogenation, demethylation, and aromatic ring cleavage.

Under aerobic conditions, the degradation of chlorinated benzoic acids is typically initiated by dioxygenase enzymes. jbarbiomed.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate, often a chlorocatechol. epa.govjbarbiomed.com For dichloroisoeverninic acid, this would likely involve an initial attack on the aromatic nucleus. Following this, the catecholic intermediate undergoes ring cleavage, which can occur via either ortho or meta pathways, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. niscpr.res.in

Anaerobic degradation pathways for chlorinated aromatic acids are also well-documented and proceed via different mechanisms. epa.gov Reductive dechlorination is a common initial step, where the chlorine substituent is removed and replaced by a hydrogen atom. epa.govnih.gov This process is often carried out by consortia of microorganisms where the chlorinated compound can serve as a terminal electron acceptor in a process known as dehalorespiration. nih.govmdpi.com Following dechlorination, the resulting non-chlorinated aromatic ring is more susceptible to cleavage under anaerobic conditions.

The presence of a methyl ether (methoxy group) and a methyl group on the aromatic ring of dichloroisoeverninic acid introduces additional steps in its biotransformation. O-demethylation is a common microbial reaction that would convert the methoxy (B1213986) group to a hydroxyl group, a reaction often catalyzed by monooxygenase enzymes.

The use of this compound in such studies is invaluable. The deuterium labeling provides a distinct mass signature that allows for unambiguous tracking of the parent compound and its metabolites through complex biological matrices using mass spectrometry. This aids in differentiating between the compound of interest and endogenous molecules, thereby facilitating the precise elucidation of degradation pathways and the identification of transient intermediates.

Detailed Research Findings

Research on compounds structurally related to dichloroisoeverninic acid provides insights into its likely fate in experimental systems. Studies on various bacterial strains have demonstrated the degradation of mono- and dichlorinated benzoic acids. For instance, Pseudomonas, Alcaligenes, and Burkholderia species are known to degrade a range of chlorobenzoic acids. niscpr.res.innih.govoup.com The degradation rates and pathways are highly dependent on the number and position of the chlorine substituents on the aromatic ring. epa.govnih.gov

Fungi are also capable of transforming chlorinated aromatic compounds, often through the action of extracellular enzymes like lignin (B12514952) peroxidases and laccases, or intracellular cytochrome P-450 monooxygenases. jst.go.jp These enzymes are generally less specific than their bacterial counterparts and can initiate the degradation of a wide array of persistent organic pollutants.

The degradation of orsellinic acid, the non-chlorinated parent structure of the everninic acid family, is also relevant. Orsellinic acid is a polyketide synthesized by various fungi and lichens. researchgate.netmdpi.comfrontiersin.org Its degradation would proceed through hydroxylation and subsequent ring cleavage. The biosynthetic gene clusters for orsellinic acid and its derivatives have been identified in fungi like Aspergillus nidulans, and their expression can be triggered by co-cultivation with bacteria, highlighting the complex microbial interactions that can lead to the biotransformation of these molecules. asmblog.orgbiorxiv.org

The following interactive data table summarizes the findings from studies on the microbial degradation of compounds analogous to Dichloroisoeverninic acid.

Biochemical and Biological Roles of Dichloroisoeverninic Acid and Its Analogs in Experimental Systems

Biochemical Characterization of Interactions with Biological Macromolecules in in vitro Assays

Dichloroisoeverninic acid is a key structural component of orthosomycin antibiotics, such as everninomicins and avilamycins, which are produced by the soil-dwelling actinomycetes Micromonospora carbonacea. nih.gov These antibiotics are known for their potent antimicrobial activity, which stems from their ability to inhibit protein translation by binding to a unique site on the bacterial ribosome. nih.gov

The DCIE moiety of orthosomycin antibiotics plays a critical role in their interaction with the bacterial ribosome. nih.gov Structural studies have revealed that these antibiotics bind to the 50S ribosomal subunit, and the DCIE acid component specifically interacts with a pocket formed by the side chains of amino acid residues Arg50, Arg51, Arg55, and Arg59 of the ribosomal protein uL16. nih.gov This binding occurs within the minor grooves of helices 89 and 91 of the 23S ribosomal RNA and extends to the elbow region of the A-site for tRNA. nih.gov The interaction of DCIE with this ribosomal pocket is a crucial determinant of the antibiotic's inhibitory action on protein synthesis. nih.gov

The significance of the DCIE moiety in ribosomal engagement and subsequent antibacterial activity has been a subject of detailed investigation. nih.gov Studies involving the synthesis of novel everninomicin analogs with modified aryl functional groups in place of DCIE have demonstrated that alterations to this part of the molecule can significantly impact both ribosome inhibition and antibacterial efficacy. nih.gov Interestingly, these studies have also revealed a potential uncoupling between ribosomal engagement and antibiotic activity, suggesting that strong binding to the ribosome does not always correlate with potent antibacterial action. nih.gov

The biosynthesis of Dichloroisoeverninic Acid involves a series of enzymatic reactions that have been characterized through genetic and biochemical analyses. nih.gov The process begins with the orsellinate synthase EvdD3, which produces the initial aromatic ring. nih.gov A key enzyme in the pathway is the acyltransferase EvdD1, which is responsible for transferring the orsellinate from the acyl carrier protein domain of EvdD3 to a heptasaccharide orthosomycin biosynthetic intermediate. nih.govnih.gov

Subsequent modifications to the orsellinate moiety are carried out by other enzymes, including a flavin-dependent halogenase, EvdD2, which is responsible for the dichlorination of the aromatic ring. nih.gov The final step in the formation of the DCIE moiety is the O-methylation of the C-2 hydroxyl group, which is catalyzed by the SAM-dependent O-methyltransferase EvdM5. nih.gov

The enzyme EvdD1 has been shown to have a relaxed substrate scope, allowing for the transfer of unnatural aryl groups to the everninomicin scaffold. nih.gov This property has been exploited to generate a panel of unnatural aryl analogs of everninomicin, providing a tool to probe the pharmacological roles of the DCIE ring. nih.gov

EnzymeFunction in DCIE Biosynthesis
EvdD3 Orsellinate synthase, produces the initial aromatic ring.
EvdD1 Acyltransferase, transfers orsellinate to the heptasaccharide core.
EvdD2 Flavin-dependent halogenase, responsible for dichlorination.
EvdM5 SAM-dependent O-methyltransferase, catalyzes the final O-methylation.

Role in Inter-Organismal Chemical Ecology (e.g., plant-microbe interactions, fungal systems)

While direct studies on the role of Dichloroisoeverninic Acid in inter-organismal chemical ecology are limited, its origin from soil-dwelling actinomycetes suggests a potential role in mediating interactions within the soil microbiome. Actinomycetes are known producers of a vast array of secondary metabolites that are involved in chemical communication and competition with other microorganisms.

The production of complex natural products like orthosomycins, which contain the DCIE moiety, is often tightly regulated and can be influenced by environmental cues and the presence of other organisms. These molecules can act as signaling molecules, influencing the behavior and gene expression of other microbes in the surrounding environment. The biosynthesis of such compounds is a significant investment for the producing organism, indicating their importance in survival and competition. Natural products can modulate various signaling pathways in target organisms, including those involved in growth, development, and stress responses. mdpi.com

In the complex environment of the soil, microorganisms engage in intricate networks of metabolite exchange and chemical communication. The secretion of bioactive compounds like those containing DCIE could be a strategy for Micromonospora carbonacea to inhibit the growth of competing bacteria, thereby securing its ecological niche. The study of how these natural products are transported, sensed, and responded to by other organisms is an active area of research in chemical ecology.

Cellular Effects in Non-Human Model Organisms and Cell Cultures

The primary cellular effect of Dichloroisoeverninic Acid, as part of the orthosomycin antibiotics, is the inhibition of bacterial protein synthesis. nih.gov This leads to a bacteriostatic or bactericidal effect, depending on the concentration and the specific bacterial species. The potent activity of these antibiotics against multi-drug resistant Gram-positive pathogens has been a key driver of their research and development. nih.gov

In cell culture studies, the antibacterial activity of orthosomycins has been demonstrated against various bacterial strains. The development of antibiotic-supplemented culture media has been a crucial aspect of mammalian cell culture to prevent bacterial contamination. gulhanemedj.org The cellular effects of DCIE-containing compounds are primarily focused on their antibacterial properties, and their impact on eukaryotic cells has been less extensively studied, though the parent compounds have been noted for their low toxicity in some contexts. nih.gov

Organism/SystemCellular Effect of DCIE-Containing Antibiotics
Bacteria (Gram-positive) Inhibition of protein synthesis, leading to growth inhibition or cell death.
Bacterial Cell Cultures Prevention of contamination in mammalian cell culture systems.

Perturbation of Biochemical Pathways

The most well-documented biochemical role of dichloroisoeverninic acid is as an essential pharmacophore in the inhibition of bacterial protein synthesis. nih.gov As a component of everninomicin and avilamycin (B193671), dichloroisoeverninic acid is integral to the binding of these antibiotics to the bacterial ribosome. nih.govnih.gov

Inhibition of Protein Synthesis:

Target Site: Orthosomycin antibiotics bind to a unique site on the 50S subunit of the bacterial ribosome. nih.govnih.gov This binding site involves ribosomal RNA (rRNA) helices 89 and 91, as well as the ribosomal protein uL16. nih.govnih.gov

Mechanism of Action: The binding of everninomicin and avilamycin obstructs the A-site of the ribosome. nih.gov This interference prevents the accommodation of aminoacyl-tRNA (A-tRNA) into the A-site, thereby inhibiting the elongation step of protein synthesis. nih.gov The interaction of the dichloroisoeverninic acid moiety with arginine residues of the uL16 protein is a critical aspect of this binding. nih.gov

Interference with Initiation Factors: The binding site of these antibiotics overlaps with the binding site for initiation factor 2 (IF2). nih.gov This overlap suggests that everninomicin can interfere with the formation of the 70S initiation complex, a crucial step in the initiation of protein synthesis. nih.gov

The perturbation of this fundamental biochemical pathway—protein synthesis—is the primary mechanism through which dichloroisoeverninic acid-containing antibiotics exert their antibacterial effects. The consequence of this inhibition is the cessation of bacterial growth and eventual cell death.

The specificity of this interaction for bacterial ribosomes over eukaryotic ribosomes contributes to the selective toxicity of these antibiotics. nih.gov Gram-negative bacteria, however, are generally resistant to orthosomycins due to the presence of an outer membrane that likely impedes the antibiotics' entry into the cell. nih.gov

Computational and Cheminformatics Approaches in Dichloroisoeverninic Acid D6 Research

Quantum Chemical Modeling of Isotopic Effects and Reaction Mechanisms

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a fundamental approach to understanding how isotopic substitution affects chemical reactions at the electronic level. diva-portal.orgnih.gov The replacement of hydrogen with deuterium (B1214612) in Dichloroisoeverninic Acid-D6 introduces a significant mass change, which primarily influences the vibrational frequencies of the molecule's bonds. This change can alter reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govwikipedia.orgescholarship.org

DFT calculations can model the potential energy surface of a reaction, allowing researchers to compute the energy barriers for both the deuterated and non-deuterated compounds. oup.comrsc.org The difference in the zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond is the principal quantum effect that leads to a primary KIE. nih.gov By calculating the transition state structures and their vibrational frequencies, the magnitude of the KIE can be predicted. rsc.org This is crucial for elucidating reaction mechanisms, as the magnitude of the KIE can indicate whether a specific C-H bond is broken in the rate-determining step of a reaction, such as during its biosynthesis or metabolism. For instance, a large KIE would strongly suggest that a hydrogen (or deuterium) at a specific position is abstracted during a critical enzymatic step.

Table 1: Theoretical Parameters for KIE Calculation of this compound

ParameterDescriptionComputational MethodRelevance to this compound
Geometry Optimization Finding the lowest energy conformation of reactants, products, and transition states.DFT (e.g., B3LYP functional)Determines the stable structures of both the D6 and parent compound.
Frequency Calculation Computation of vibrational frequencies for the optimized structures.DFT (e.g., B3LYP functional)Calculates Zero-Point Vibrational Energies (ZPVE) to quantify the isotopic effect on stability.
Transition State Search Locating the highest energy point along the reaction coordinate.e.g., Berny algorithm, QST2/3Identifies the energy barrier of the reaction. rsc.org
KIE Calculation Ratio of reaction rates (k_light / k_heavy) derived from transition state theory.Eyring equation incorporating ZPVEsPredicts how deuteration will affect the rate of enzymatic or chemical reactions involving the compound. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a ligand, such as this compound, and its biological target over time. msu.ru The parent compound, dichloroisoeverninic acid, is a crucial component of antibiotics like everninomicin, which targets the bacterial 50S ribosomal subunit to inhibit protein synthesis. MD simulations can elucidate how this ligand and its deuterated analogue bind to the ribosome and reveal the atomic-level forces that govern this interaction. nih.gov

A typical MD simulation would begin with the X-ray crystal structure of the ribosome in complex with the ligand. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation software then calculates the forces between all atoms and integrates Newton's equations of motion to model their movement over time, typically on the nanosecond to microsecond scale. worldscientific.com

For this compound, MD simulations can be used to assess whether the isotopic substitution alters the binding stability, conformational dynamics, or the network of hydrogen bonds and van der Waals interactions within the ribosomal binding pocket. worldscientific.comfigshare.com By analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can determine if the D6 analogue remains stably bound and which parts of the ligand or protein are most flexible. While the electronic properties are nearly identical, the increased mass of deuterium could subtly affect the dynamics and residence time of the ligand in its binding site, which could be critical for its biological activity. msu.ru

Table 2: Key Parameters in a Molecular Dynamics Simulation of this compound with the 50S Ribosome

ParameterDescriptionTypical Value/SoftwarePurpose
Force Field A set of parameters to describe the potential energy of the system's atoms.AMBER, CHARMM, GROMOSDefines the physics governing atomic interactions.
Solvent Model Explicit representation of water molecules surrounding the complex.TIP3P, SPC/ESimulates the aqueous cellular environment.
Simulation Time The duration of the simulation.100 ns - 1 µsAllows for observation of binding events and conformational changes.
Ensemble Statistical mechanics framework (e.g., NPT, NVT).NPT (constant Number of particles, Pressure, Temperature)Maintains realistic thermodynamic conditions.
Analysis Metrics RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy.VMD, GROMACS toolsQuantifies the stability, flexibility, and nature of the ligand-target interaction.

In silico Prediction of Biosynthetic Enzymes and Pathways

The biosynthesis of natural products like dichloroisoeverninic acid is governed by a set of enzymes encoded by a biosynthetic gene cluster (BGC) in the producing organism's genome. nih.gov In silico prediction tools are essential for identifying these BGCs and hypothesizing the function of the enzymes they encode. Research on the everninomicin producer, Micromonospora carbonacea, has identified the gene cluster responsible for dichloroisoeverninic acid synthesis.

Computational platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (PRediction Informatics for Secondary Metabolomes) are widely used to mine genomic data for BGCs. mdpi.commichaelskinnider.com These tools identify genes that are characteristic of secondary metabolism, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and tailoring enzymes like halogenases and transferases. By comparing the predicted protein sequences to databases of known enzymes, a putative biosynthetic pathway can be constructed. biorxiv.orgd-nb.info

For dichloroisoeverninic acid, genetic and biochemical analyses have confirmed the roles of three key enzymes that were likely first identified through such in silico predictions:

EvdD3 : An orsellinate synthase that produces the initial aromatic ring scaffold.

EvdD2 : A flavin-dependent halogenase responsible for the two chlorination steps.

EvdD1 : A crucial acyltransferase that attaches the completed dichloroisoeverninic acid moiety to the oligosaccharide core of the final antibiotic.

The study of this compound is intrinsically linked to this pathway, as its synthesis would require feeding the producing organism with deuterated precursors or engineering the pathway into a host that can be grown on a deuterated medium.

Table 3: Predicted Biosynthetic Enzymes for Dichloroisoeverninic Acid

Enzyme (from M. carbonacea)Predicted Enzyme TypePredicted Function in Pathway
EvdD3 Type III Polyketide Synthase (Orsellinate Synthase)Catalyzes the formation of the orsellinic acid core from acetate (B1210297) units.
EvdD2 FAD-dependent HalogenasePerforms two successive chlorination reactions on the aromatic ring.
EvdD1 AcyltransferaseTransfers the completed dichloroisoeverninic acid from an acyl carrier protein to the orthosomycin scaffold.

Cheminformatics and Database Utilization for Natural Product Discovery and Analysis

Cheminformatics provides the tools and infrastructure to manage, analyze, and mine vast datasets of chemical information, which is critical for natural product discovery. nih.gov The identification and analysis of a specific compound like this compound rely heavily on these computational techniques.

A primary application of cheminformatics in natural product research is dereplication , the process of rapidly identifying known compounds in a biological extract to avoid their time-consuming reisolation. nih.govmdpi.comacs.org This is often achieved by comparing experimental data, such as liquid chromatography-mass spectrometry (LC-MS/MS) spectra, against large spectral databases. The Global Natural Products Social Molecular Networking (GNPS) platform is a powerful example of such a resource, where the fragmentation pattern of an unknown compound can be matched against a library of known molecules. mdpi.com The unique mass of this compound (due to its six deuterium atoms) would make it readily distinguishable from its parent compound in such an analysis.

Furthermore, cheminformatics databases are used to analyze the "chemical space" of natural products, comparing their structural properties (e.g., molecular weight, polarity, ring complexity) to those of synthetic drugs. nih.govacs.org This helps in understanding the unique structural features that natural products possess. A novel labeled compound like this compound, once characterized, would be cataloged in these databases, enriching the collective knowledge and providing a valuable chemical probe for future studies.

Table 4: Relevant Cheminformatics Databases and Tools

Database/ToolTypeApplication in this compound Research
GNPS Spectral Database & Networking PlatformDereplication; identifying the compound in a complex mixture via MS/MS spectral matching. mdpi.com
antiSMASH Genome Mining ToolIdentifying the biosynthetic gene cluster responsible for producing the parent compound. mdpi.com
PubChem / ChEMBL Chemical Compound DatabaseStoring structural data, physicochemical properties, and links to literature for the compound and its analogues.
NAPROC-13 13C NMR DatabaseAiding structure elucidation and dereplication using 13C NMR data. acs.org

Emerging Directions and Methodological Advances in Dichloroisoeverninic Acid D6 Research

Advancements in Deuterium (B1214612) Labeling Technologies and Strategies

The synthesis and application of Dichloroisoeverninic Acid-D6 are intrinsically linked to progress in deuterium labeling technologies. The "D6" designation signifies the replacement of six protium (B1232500) (¹H) atoms with deuterium (²H) atoms, typically on the two methyl groups of the molecule. This specific level of labeling is strategically chosen to provide a +6 Dalton mass shift, which is sufficient to move the isotopic signature of the standard well clear of the natural isotopic envelope (M+1, M+2, etc.) of the unlabeled analyte, thereby preventing signal overlap and ensuring analytical accuracy.

Current strategies for producing such labeled standards fall into two main categories: total chemical synthesis and biosynthetic incorporation.

Chemical Synthesis: This approach involves building the molecule from deuterated precursors or performing H/D exchange reactions on the final Dichloroisoeverninic Acid molecule under specific catalytic conditions. Total synthesis offers precise control over the location and number of deuterium labels but can be a multi-step, resource-intensive process.

Biosynthetic Labeling: This strategy involves feeding a culture of the native producing organism (e.g., a fungus) with deuterated precursors, such as D-labeled acetate (B1210297) or methionine. The organism's enzymatic machinery then incorporates these labeled building blocks into the final natural product. While potentially more cost-effective for complex molecules, this method can sometimes result in incomplete or non-specific labeling patterns.

The advancement in these technologies focuses on improving the efficiency, specificity, and cost-effectiveness of producing high-purity, precisely labeled standards like this compound, which are fundamental for quantitative studies.

Table 1: Comparison of Deuterium Labeling Strategies for Standards like this compound
Labeling MethodTypical Labeled PositionsAdvantagesChallenges
Chemical H/D ExchangeActivated C-H bonds (e.g., aromatic protons)Relatively simple one-step process on the final molecule.Risk of incomplete labeling; potential for back-exchange; may not label stable positions like methyl groups.
Total Chemical SynthesisAny desired position (e.g., methyl groups)Precise control over label position and number; high isotopic purity.Often requires lengthy, multi-step synthesis; can be expensive.
In Vivo Biosynthesis (Feeding)Positions derived from fed precursors (e.g., acetate backbone, methyl groups from SAM)Can produce complex labeled molecules that are difficult to synthesize chemically.Labeling efficiency can be low; potential for label scrambling; requires cultivation of the producing organism.

Integration with Multi-Omics Platforms (e.g., fluxomics, chemical proteomics)

The precise quantitative data provided by this compound is a key enabler for its integration into systems biology and multi-omics research. While the standard itself is an exogenous tool, it provides the anchor points needed to validate and interpret data from large-scale biological experiments.

Metabolomics and Fluxomics: In metabolomics, this compound serves as the quintessential internal standard for targeted quantification of its native analog. This is crucial for metabolic profiling studies aiming to understand how cellular metabolism responds to genetic or environmental perturbations. In metabolic flux analysis (MFA), where stable isotopes like ¹³C are used to trace metabolic pathways, this compound is used to accurately measure the absolute pool size of the final product. This quantitative data is essential for constraining the mathematical models used to calculate intracellular metabolic fluxes, thereby providing a more accurate picture of pathway dynamics.

Chemical Proteomics: This field investigates the interactions between small molecules and proteins on a proteome-wide scale. If Dichloroisoeverninic Acid is being studied for its potential protein targets, the D6-labeled standard is critical for accurately quantifying the concentration of the unlabeled compound in cell lysates or pull-down assays. This ensures that observed binding events or shifts in protein thermal stability can be correlated with a precise compound concentration, adding quantitative rigor to the identification of molecular targets.

Table 2: Role of this compound in Multi-Omics Platforms
Omics PlatformRole of the D6 StandardType of Data GeneratedExample Research Question
Targeted MetabolomicsInternal standard for absolute quantification.Precise concentration (e.g., ng/mL) of Dichloroisoeverninic Acid in a sample.How does gene knockout 'X' affect the production level of Dichloroisoeverninic Acid?
Metabolic Flux Analysis (MFA)Quantification of the unlabeled metabolite pool size.Absolute concentration data used to constrain flux models.What is the rate of carbon flux through the polyketide pathway under different nutrient conditions?
Chemical ProteomicsAccurate measurement of the free small molecule concentration in binding assays.Quantitative dose-response curves for protein-ligand interactions.What are the specific protein targets of Dichloroisoeverninic Acid and what is its binding affinity?

Novel Analytical Platform Development for Deuterated Analogs and their Tracing

The primary analytical platform for quantifying compounds using this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), typically operating in Multiple Reaction Monitoring (MRM) mode. In this setup, the D6-standard co-elutes with the unlabeled analyte, and both are detected based on their unique mass-to-charge (m/z) transitions.

Recent advancements in analytical instrumentation are further enhancing the utility of such standards.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers provide high mass accuracy and resolution. This allows for confident identification of the analyte in highly complex matrices without relying solely on MRM transitions. This compound serves as a perfect lock-mass and retention time marker, improving the confidence of identification and enabling quantification based on high-resolution extracted ion chromatograms.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the ion's size, shape, and charge (its collisional cross-section, or CCS). The D6-standard would be expected to have a virtually identical CCS to its unlabeled counterpart, providing an additional point of confirmation for analyte identification and helping to resolve it from interfering isomers that may have the same mass but a different shape.

The development of these more sophisticated platforms relies on high-quality standards like this compound to serve as benchmarks for method validation and routine quality control.

Exploration of Undiscovered Biosynthetic Capabilities and Engineered Biosynthesis

This compound is a powerful tool for dissecting the biosynthetic pathway of its parent compound and for engineering novel derivatives. The biosynthesis of Dichloroisoeverninic Acid is presumed to involve a core Non-reducing Polyketide Synthase (NR-PKS), followed by tailoring steps including chlorination by a flavin-dependent halogenase and O-methylation by a methyltransferase.

The D6-standard enables key experimental strategies in this area:

Gene Function Analysis: By systematically knocking out or silencing genes in the predicted biosynthetic gene cluster (BGC) of the producing organism, researchers can analyze the metabolic profile of the resulting mutants. Using this compound as an internal standard, they can definitively quantify the abolition or reduction of the final product, thereby confirming the function of the disrupted gene.

Heterologous Expression: When a BGC is transferred to a new, more tractable host organism, the D6-standard is used to quantify production yields, confirming that the pathway is functional in the new host.

Precursor-Directed Biosynthesis: In this technique, synthetic analogs of natural precursors (e.g., brominated malonic acid instead of chlorinated) are fed to the producing culture. The D6-standard of the native compound allows researchers to accurately quantify the decrease in its production alongside the appearance of the new, "unnatural" natural product, thus measuring the efficiency of precursor incorporation.

Table 3: Strategies in Biosynthetic Research Utilizing this compound
StrategyRole of this compoundExpected OutcomeKey Enzyme Classes Involved
Gene Knockout/SilencingQuantitative benchmark to measure loss of production in mutants.Identification of essential genes in the biosynthetic pathway.Polyketide Synthase (PKS), Halogenase, Methyltransferase.
Heterologous ExpressionInternal standard to quantify product yield in a new host.Confirmation of pathway functionality and optimization of production.PKS, Halogenase, and any required accessory enzymes.
Precursor-Directed BiosynthesisQuantify the native product to assess competition with the new analog.Creation of novel, engineered natural products.PKS (with substrate promiscuity), tailoring enzymes.

Contribution to Synthetic Biology for Sustainable Natural Product Production

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. A major goal in this field is the sustainable production of valuable natural products in engineered microbial "cell factories," such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach circumvents the challenges associated with the native producers, which are often slow-growing, genetically intractable, or produce low titers of the desired compound.

The role of this compound in this pipeline is as a metrological standard. As synthetic biologists assemble the Dichloroisoeverninic Acid biosynthetic pathway in a chassis organism, they undergo numerous cycles of a "Design-Build-Test-Learn" loop to optimize yield.

Test Phase: In the "Test" phase of this cycle, accurate quantification of the product is paramount. By spiking every sample with a known amount of this compound prior to LC-MS analysis, researchers can reliably compare the productivity of hundreds or thousands of engineered strains.

Optimization: This quantitative feedback allows for data-driven decisions on how to modify the system—for example, by changing promoter strengths, altering enzyme codon usage, or optimizing fermentation media.

Ultimately, the ability to reliably measure production, enabled by stable isotope-labeled standards, is a cornerstone of transforming a newly discovered biosynthetic pathway into a robust, industrial-scale bioprocess for sustainable chemical manufacturing.

Q & A

Q. What safety protocols are essential when handling this compound in carcinogenicity studies?

  • Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200), including:
  • Using fume hoods and PPE (gloves, goggles) to minimize exposure.
  • Labeling containers with carcinogenicity warnings (Category 2).
  • Disposing waste via EPA-approved facilities (40 CFR 261) .

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